4-Phenylpyrimidine-5-carboxylic acid
Overview
Description
4-Phenylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylic acids. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylic acid group attached to the ring. The phenyl group attached to the 4-position of the pyrimidine ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 5-aminopyrimidine-6-carboxylic acid derivatives involves the reaction of 5-benzoyloaminoorotic acid with POCl3, followed by heating with amines to yield the corresponding amides . Another example is the synthesis of 5-arylpyrimidine-2-carboxylic acids through the hydrolysis of cyanopyrimidines or the oxidation of styrylpyrimidines . Although these methods do not directly describe the synthesis of 4-phenylpyrimidine-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. For example, the co-crystal of 2-aminopyrimidine with phenylenediacetic acid forms hydrogen-bonded chains, which are held together by weak C-H...O contacts . This highlights the importance of hydrogen bonding in the supramolecular assembly of pyrimidine compounds. The molecular structure of 4-phenylpyrimidine-5-carboxylic acid would likely exhibit similar intermolecular interactions, influencing its crystalline form and stability.
Chemical Reactions Analysis
Pyrimidine carboxylic acids can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation. The pyrimidine ring can also engage in electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The phenyl group may further influence the reactivity of the pyrimidine ring through conjugation and electronic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a butyloxy group at the phenyl residue of 5-phenylpyrimidine-2-carboxylic acid esters leads to the appearance of nematic liquid crystal characteristics . The presence of substituents on the pyrimidine ring can also affect the compound's solubility, melting point, and stability. The specific properties of 4-phenylpyrimidine-5-carboxylic acid would depend on the nature of its substituents and its molecular conformation.
Scientific Research Applications
Antimicrobial Activity
4-Phenylpyrimidine-5-carboxylic acid derivatives have been studied for their potential antimicrobial properties. For example, certain mercapto- and aminopyrimidine derivatives, synthesized through reactions involving 4-phenylpyrimidine-5-carboxylic acid, demonstrated in vitro antimicrobial activity against various pathogenic micro-organisms (El-kerdawy et al., 1990).
Pharmacological Inhibition
5-Carbamoyl-2-phenylpyrimidine derivatives, related to 4-phenylpyrimidine-5-carboxylic acid, have shown promising pharmacological activities. One such derivative was identified as a potent phosphodiesterase 4 (PDE4) inhibitor, exhibiting significant in vivo anti-inflammatory effects (Goto et al., 2013).
Luminescent Materials
Lanthanide-2-phenylpyrimidine-carboxylate frameworks involving 4-phenylpyrimidine-5-carboxylic acid have been synthesized, demonstrating unique luminescent properties. These compounds show characteristic emissions and are studied for their potential in luminescence applications (Jia et al., 2014).
Liquid Crystal Characteristics
Studies on 5-arylpyrimidine-2-carboxylic acids, closely related to 4-phenylpyrimidine-5-carboxylic acid, have explored their use in liquid crystals. These studies have shown that certain aryl esters of these acids exhibit nematic liquid crystal characteristics, useful in display technologies (Mikhaleva et al., 1986).
Corrosion Inhibition
Phenylpyrimidine derivatives, including 4-phenylpyrimidine, have been studied as corrosion inhibitors for metals in acidic environments. Research has shown that these compounds can effectively inhibit corrosion, providing insights into their potential industrial applications (Xianghong et al., 2014).
Cytotoxic Activity
Novel 5-methyl-4-thiopyrimidine derivatives, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been synthesized and evaluated for their cytotoxic activity. This research contributes to the understanding of these compounds' potential in cancer treatment (Stolarczyk et al., 2018).
Safety And Hazards
The safety information for 4-Phenylpyrimidine-5-carboxylic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-phenylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTTUTBMTVDZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623057 | |
Record name | 4-Phenylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidine-5-carboxylic acid | |
CAS RN |
92084-99-6 | |
Record name | 4-Phenylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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